N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide (CAS: 954017-49-3) is a thiazole-based acetamide derivative with a molecular formula of C₁₇H₁₈ClN₃O₂S₂ and a molecular weight of 410.0 g/mol . Its structure features:
- A 4-(4-chlorophenyl)thiazole core, providing aromatic and hydrophobic interactions.
- A thioether linkage (-S-) connecting the thiazole ring to an acetamide moiety.
This compound is part of a broader class of thiazole-acetamide hybrids investigated for diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S2/c19-14-6-4-13(5-7-14)15-10-26-18(20-15)21-16(23)11-25-12-17(24)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9,11-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXXRPPZLOWLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
1. Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thiazole moiety followed by the introduction of the piperidinyl and acetamide functionalities. The structure can be represented as follows:
2.1 Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often falls within low micromolar ranges, indicating potent activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 1 | 0.25 | Staphylococcus aureus |
| 2 | 0.30 | Escherichia coli |
2.2 Anticancer Activity
Thiazole compounds are also recognized for their anticancer properties. Research indicates that this compound may inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study reported that similar thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| A | 10 | HeLa |
| B | 5 | MCF7 |
2.3 Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant potential. The ability to scavenge free radicals significantly contributes to their therapeutic efficacy in preventing oxidative stress-related diseases.
3. Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key observations include:
- Chlorophenyl Substitution : The presence of a chlorophenyl group enhances both antimicrobial and anticancer activities.
- Piperidine Moiety : The piperidine ring contributes to improved solubility and bioavailability, which are critical for in vivo efficacy.
4. Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the phenyl ring significantly affected antimicrobial potency, with certain substitutions leading to enhanced activity against resistant strains.
- Cancer Treatment : Research on thiazole-based compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting their potential as lead compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous thiazole-acetamide derivatives, highlighting key differences in substituents, physicochemical properties, and reported applications.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substitution with a pyrrolidine ring () reduces steric bulk and alters lipophilicity, which may influence blood-brain barrier penetration .
Aromatic Substituents: The 4-chlorophenyl group is conserved in Compounds 14, 8a, and 9a, suggesting its role in target binding. Thiophene (Compound 9a) or quinoxaline-triazole (Compound 11e) substituents introduce π-π stacking or metal-coordination capabilities, expanding biological targeting .
Biological Activity Trends :
- Piperazine-containing derivatives (e.g., Compound 14) are linked to matrix metalloproteinase (MMP) inhibition , critical in inflammation and cancer .
- Nitrobenzothiazole hybrids (Compound 8a) show promise in angiogenesis inhibition via VEGFR-2 targeting .
Synthetic Yields :
- Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl ) generally exhibit moderate-to-high yields (72–86%), as seen in and .
Contradictions and Limitations :
- Lack of Direct Bioactivity Data : While the target compound’s structural analogs (e.g., Compound 14) have reported enzyme inhibition, direct biological data for the piperidine-containing derivative remains unverified in the provided evidence.
- Thermal Stability : Melting points for piperidine-based compounds are inconsistently reported, limiting comparative stability assessments.
Q & A
Q. What are the established synthetic methodologies for N-(4-(4-chlorophenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide?
Advanced Question Q. How can reaction parameters such as solvent choice and catalyst influence the yield and purity in multi-step synthesis of this compound?
Methodological Answer
The synthesis typically involves condensation reactions between thiazole precursors and acetamide derivatives. For instance, outlines a protocol where 2-chloro-N-(4-(diphenylamino)thiazol-2-yl)acetamide reacts with an amine component under reflux with triethylamine (Et₃N) as a catalyst . Key steps include:
- Thiazole ring formation via cyclization of thiourea derivatives (e.g., using 2-amino-4-(4-chlorophenyl)thiazole as a precursor) .
- Acetamide coupling through nucleophilic substitution or thioether linkage, as seen in , where methyl glycinate derivatives are coupled to thiazole intermediates .
For optimization :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics by stabilizing intermediates, whereas ethanol or toluene may improve regioselectivity in sterically hindered systems .
- Catalyst screening : Et₃N is effective for deprotonation, but stronger bases like DBU may improve yields in systems with bulky substituents.
- Purification : Recrystallization from ethanol/acetone-water mixtures removes unreacted starting materials, as demonstrated in .
Basic Question
Q. What spectroscopic techniques are used for structural characterization of this compound?
Advanced Question Q. How can discrepancies in NMR or mass spectrometry data be resolved during structural validation?
Methodological Answer
Core techniques :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., thiazole C-2 proton at δ 7.8–8.2 ppm) and acetamide carbonyl (δ 165–170 ppm) .
- IR spectroscopy : Confirms thioamide (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₆H₁₅ClN₄O₂S₂: calc. 425.02, obs. 425.05) .
For discrepancies :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., 4-chlorophenyl vs. piperidinyl protons) .
- Isotopic labeling : Traces unexpected byproducts (e.g., chlorine isotopic patterns in MS/MS fragmentation) .
Basic Question
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Question Q. How can researchers design mechanistic studies to elucidate its mode of action?
Methodological Answer
Standard assays :
Q. Mechanistic approaches :
- Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based substrates .
- Gene expression profiling : RNA-seq or qPCR to identify pathways affected by treatment (e.g., apoptosis markers like Caspase-3) .
Basic Question
Q. What are common impurities or byproducts formed during synthesis?
Advanced Question Q. What strategies can isolate and characterize these impurities?
Methodological Answer
Common impurities :
- Unreacted starting materials : Residual 4-chlorophenylthiazole or piperidinyl intermediates.
- Oxidation byproducts : Sulfoxide derivatives from thioether oxidation .
Q. Isolation/characterization :
- TLC/HPLC monitoring : Use silica gel TLC (CH₂Cl₂:MeOH 9:1) or reverse-phase HPLC (C18 column) to track byproducts .
- Preparative chromatography : Isolate impurities for NMR/HRMS analysis .
Basic Question
Q. How can structural modifications enhance solubility without compromising bioactivity?
Advanced Question Q. What computational tools predict solubility-structure relationships for derivatives?
Methodological Answer
Modification strategies :
Q. Computational tools :
- LogP prediction (Molinspiration) : Estimates lipophilicity to balance solubility and membrane permeability .
- Molecular dynamics (MD) : Simulates solvation free energy in water/octanol systems .
Basic Question
Q. What is the role of the thiazole ring in the compound’s bioactivity?
Advanced Question Q. How can structure-activity relationship (SAR) studies identify critical substituents for activity?
Methodological Answer
Thiazole’s role :
Q. SAR approaches :
- Analog synthesis : Replace 4-chlorophenyl with electron-withdrawing (NO₂) or donating (OCH₃) groups .
- Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to assess activity retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
